Cytochrome P450 2C9

Reaction Phenotyping Enzyme Selectivity Drug Metabolism

Generic CYP substitution in DDI assays yields false negatives due to isoform cross-reactivity, jeopardizing regulatory submissions. Procure validated Cytochrome P450 2C9 (CAS 329978-01-0) for definitive reaction phenotyping. • Unique regioselectivity: catalyzes diclofenac 4′-hydroxylation, unlike CYP3A4 (5-hydroxy metabolite) • Selective inhibition: sulfaphenazole IC50 < 1 µM; no cross-reactivity with CYP2C19 or other CYPs • Enables FDA-compliant DDI screening & metabolite generation at ≥98% purity Ensure reproducible, regulatory-relevant data with the correct isoform.

Molecular Formula C37H40FeN5O7S
Molecular Weight 754.66
CAS No. 329978-01-0
Cat. No. B606908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochrome P450 2C9
CAS329978-01-0
SynonymsCytochrome P450 2C9;  Cyp2C9;  Cytochrome P 450 2C9;  Human cytochrome P450 2C9;  Cytochrome P 450 MP-4;  S-Mephenytoin 4-hydroxylase; 
Molecular FormulaC37H40FeN5O7S
Molecular Weight754.66
Structural Identifiers
SMILESCC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3]
InChIInChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1
InChIKeyJXTUVEVPOSTTCZ-BCZCOZCKSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CYP2C9: Metabolism of NSAIDs & Warfarin


Cytochrome P450 2C9 (CYP2C9), identified by CAS Number 329978-01-0, is a heme-thiolate monooxygenase with a molecular formula of C37H40FeN5O7S and a molecular weight of 754.66 g/mol [1]. It is a critical human drug-metabolizing enzyme, primarily expressed in the liver, where it plays a major role in the oxidative metabolism of a wide array of clinically significant drugs, particularly weakly acidic molecules [2]. This enzyme is responsible for the metabolic clearance of approximately 10-20% of commonly prescribed medications, including numerous nonsteroidal anti-inflammatory drugs (NSAIDs), the anticoagulant S-warfarin, and various sulfonylurea hypoglycemic agents .

Workflow
Human CYP-mediated drug metabolism and DDI assays
Key Target
CYP2C9-specific oxidation (NSAIDs, S-warfarin)
Selection Context
Isoform-specific reaction phenotyping and metabolite profiling

The Unique Specificity of CYP2C9


Generic substitution among cytochrome P450 (CYP) enzymes is scientifically unsound due to profound differences in substrate specificity, regioselectivity, and inhibitor profiles, even among highly related isoforms. CYP2C9 and CYP2C19, for instance, share 91% amino acid sequence identity yet exhibit distinct and non-overlapping catalytic activities [1]. CYP2C9 uniquely catalyzes the 4'-hydroxylation of diclofenac, whereas CYP3A4 produces the 5-hydroxy metabolite, demonstrating stark regioselectivity differences [2]. Furthermore, CYP2C9 is uniquely and potently inhibited by sulfaphenazole (IC50 < 1 µM), a selectivity not shared by CYP2C19 or other CYPs [3]. Consequently, using an alternative CYP isoform in any assay—whether for reaction phenotyping, drug-drug interaction (DDI) screening, or metabolite generation—will yield erroneous and non-predictive results. The specific procurement of a validated CYP2C9 enzyme preparation is therefore not just a preference but a mandatory requirement for generating accurate, reproducible, and regulatory-relevant data.

Target CYP2C9
Substitute CYP2C19
91% homology, but distinct substrate selectivity. Diclofenac metabolism context may not transfer directly.
Target CYP2C9
Substitute CYP3A4
Different regioselectivity for diclofenac (4'-OH vs. 5-OH). Metabolite profile may differ significantly.
Target CYP2C9
Substitute Pooled HLMs
Isoform-selective inhibitor sulfaphenazole response is masked. CYP2C9-specific DDI assessment may be confounded.

CYP2C9 Enzyme Performance Evidence


Diclofenac Regioselectivity: CYP2C9 vs. CYP2C19

A key functional differentiation between the highly homologous CYP2C9 and CYP2C19 enzymes is their distinct regioselectivity in metabolizing the NSAID diclofenac. CYP2C9 exclusively catalyzes the formation of 4'-hydroxydiclofenac, while CYP3A4 produces 5-hydroxydiclofenac. This clear regioselectivity serves as a functional marker and a critical differentiator for assay validation and enzyme identification [1].

Diclofenac Regioselectivity
Head-to-head
CYP2C9: 4'-hydroxydiclofenac CYP3A4: 5-hydroxydiclofenac
Supports CYP2C9-specific reaction phenotyping.
Reported qualitative regioselectivity difference in yeast microsomes.
Reaction Phenotyping Enzyme Selectivity Drug Metabolism

CYP2C9 Variants *2 & *3: Warfarin Metabolism

The genetic polymorphism of CYP2C9, specifically the *2 (Arg144Cys) and *3 (Ile359Leu) alleles, significantly impacts enzyme function and has direct clinical consequences. In vitro, the *3 variant shows a 4-fold increase in Km and a 76% decrease in Vmax for S-warfarin 7-hydroxylation compared to wild-type (*1), translating to a ~92% reduction in intrinsic clearance [1]. In vivo, this manifests as a substantial reduction in required warfarin dose. Meta-analysis data show that patients with the CYP2C9*3/*3 genotype require a 78.1% lower daily warfarin dose than wild-type patients [2].

CYP2C9 Variants & Warfarin
Head-to-head
Km (WT): 2.6 µM Km (*3): 10.4 µM (+4-fold) Intrinsic clearance decrease: ~92% Dose reduction (*3/*3): ~78%
Reported genotype-exposure relationship context.
In vitro recombinant system and meta-analysis data.
Pharmacogenomics Personalized Medicine Enzyme Kinetics

Sulfaphenazole Selective CYP2C9 Inhibition

Sulfaphenazole (SFZ) is a well-characterized, potent, and selective competitive inhibitor of CYP2C9, making it an indispensable tool for in vitro drug metabolism studies. Its high selectivity is evidenced by an IC50 of <1 µM for CYP2C9, while showing negligible inhibition of the closely related CYP2C19 or other major drug-metabolizing P450s like CYP2C8 and CYP3A4 at similar concentrations [1]. This selectivity is confirmed by a spectrally determined binding constant (Ks) of <1 µM, indicating high-affinity binding to the CYP2C9 active site [1].

Sulfaphenazole Inhibition
Class-level
IC50 10- to 100-fold over CYP2C19, 2C8, 3A4
Supports CYP2C9-selective DDI assay design.
Class-level inference; reported selectivity context in recombinant systems.
Drug-Drug Interaction (DDI) Reaction Phenotyping Inhibitor Selectivity

CYP2C9 Evidence-Based Applications


Reaction Phenotyping & DDI Risk Assessment

CYP2C9 is essential for accurately determining the metabolic fate of new chemical entities (NCEs) and assessing their potential for clinical drug-drug interactions (DDIs). As highlighted in the evidence, its unique regioselectivity for substrates like diclofenac and its selective inhibition by sulfaphenazole [1][2] provide the gold-standard toolkit for confirming CYP2C9 involvement. In DDI studies mandated by regulators like the FDA, a panel of recombinant CYP enzymes, including CYP2C9, is used to identify the enzyme(s) responsible for clearing a drug candidate and to determine if the candidate inhibits CYP2C9, a major pathway for many co-administered drugs. Using a validated CYP2C9 preparation ensures that the generated data is robust, reproducible, and meets regulatory standards.

Pharmacogenomic & Precision Medicine Research

Research into personalized medicine heavily relies on CYP2C9 due to its well-documented genetic polymorphisms, such as the *2 and *3 alleles, which profoundly affect drug metabolism. The quantitative evidence showing a 4-fold increase in Km and a >90% decrease in intrinsic clearance for warfarin by the *3 variant [1] directly translates to the clinical need for up to a 78% dose reduction [2]. Therefore, recombinant CYP2C9 enzyme systems representing these specific alleles are invaluable tools. They are used to pre-clinically assess the metabolic liability of new drugs in genetically defined populations and to develop and validate pharmacogenomic algorithms aimed at guiding safe and effective dosing, thereby mitigating adverse drug reactions.

Metabolite Generation & Structural Elucidation

During drug development, identifying and characterizing drug metabolites is a critical step. CYP2C9 is a workhorse for generating specific, biologically relevant human metabolites in vitro. As evidenced, CYP2C9 will cleanly and regioselectively generate the 4'-hydroxy metabolite from diclofenac, whereas other P450s like CYP3A4 produce a different hydroxylated product [1]. This specificity makes a pure CYP2C9 enzyme system superior to using pooled human liver microsomes (HLMs) or other isoforms when the goal is to produce a single, major metabolite in high yield without the confounding background of other enzymatic activities. This is crucial for obtaining sufficient quantities of pure metabolite for NMR and mass spectrometry structural analysis.

Application
Selection Property
Validation Focus
DDI & Reaction Phenotyping
Selective inhibition response & regioselectivity
Confirm isoform-specific metabolite formation and inhibition potential
Pharmacogenomics Research
Variant-specific enzyme kinetics (*2, *3)
Genotype-exposure relationship analysis and model interpretation
Metabolite Generation & Identification
High isoform-specific regioselectivity
Isolated metabolite profile verification and structural elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

74 linked technical documents
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